2-Ethyl-5-(furan-2-yl(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Beschreibung
2-Ethyl-5-(furan-2-yl(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a fused thiazolo-triazol core system. Key structural elements include:
- Ethyl substituent: Positioned at C2 of the thiazole ring, influencing steric and hydrophobic properties.
- Hydroxyethylpiperazine moiety: A 4-(2-hydroxyethyl)piperazine group at the C5 position, enhancing solubility via hydrophilic interactions.
- Furan-2-yl group: A heteroaromatic substituent contributing to π-stacking interactions and modulating bioavailability.
Eigenschaften
IUPAC Name |
2-ethyl-5-[furan-2-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-2-13-18-17-22(19-13)16(24)15(26-17)14(12-4-3-11-25-12)21-7-5-20(6-8-21)9-10-23/h3-4,11,14,23-24H,2,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNZOWWEWFPTPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-Ethyl-5-(furan-2-yl(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule with potential therapeutic applications. Its unique structure suggests a variety of biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C17H23N5O3S
- Molecular Weight : 377.5 g/mol
- CAS Number : 886913-27-5
The compound features a thiazolo-triazole core, which is known for its diverse biological activities. The presence of the furan and piperazine moieties may contribute to its pharmacological properties.
The biological activity of 2-Ethyl-5-(furan-2-yl(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can be attributed to several mechanisms:
- COX Inhibition : Preliminary studies suggest that compounds with similar structures exhibit selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-II. This inhibition is crucial for anti-inflammatory effects and pain relief .
- Antimicrobial Activity : Derivatives of thiazole and triazole have shown significant antibacterial and antifungal properties. The incorporation of the furan ring may enhance these effects through synergistic interactions with microbial targets .
- Antioxidant Properties : Compounds in this class may also exhibit antioxidant activity by scavenging reactive oxygen species (ROS), contributing to neuroprotective effects in models of oxidative stress .
In Vitro Studies
In vitro assays have demonstrated that related compounds exhibit varying degrees of inhibitory activity against COX enzymes. For instance, a modified thiazole derivative showed an IC50 value of 0.52 μM against COX-II, indicating potent anti-inflammatory potential .
In Vivo Studies
In vivo studies are essential for determining the therapeutic potential of this compound. Animal models have been utilized to assess anti-inflammatory effects, with some derivatives showing significant reductions in inflammation comparable to established drugs like Celecoxib .
Case Studies
- Anti-inflammatory Activity : A study focusing on a series of thiazole derivatives reported that certain compounds exhibited up to 64% inhibition of inflammation in animal models compared to 57% for Celecoxib . This highlights the potential for developing new anti-inflammatory agents based on the thiazole-triazole scaffold.
- Neuroprotective Effects : Research has indicated that similar compounds could protect neuronal cells from ischemia/reperfusion injury by reducing oxidative stress markers and preserving cellular integrity .
Table 1: Biological Activity Summary
| Activity Type | Related Compound | IC50 Value (μM) | Reference |
|---|---|---|---|
| COX-II Inhibition | Thiazole Derivative | 0.52 | |
| Antimicrobial | Furan Derivative | Varies | |
| Neuroprotection | Thiazole/Triazole | N/A |
Table 2: Structural Features
| Feature | Description |
|---|---|
| Furan Ring | Contributes to antimicrobial activity |
| Piperazine Moiety | Enhances solubility and bioavailability |
| Thiazolo-Triazole Core | Central to biological activity |
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison
*Estimated via analogous molecular formulas.
Key Differences and Implications
(a) Core Heterocyclic System
- Target Compound : The thiazolo[3,2-b][1,2,4]triazole core combines sulfur (thiazole) and nitrogen (triazole) atoms, offering dual hydrogen-bonding and π-stacking capabilities.
- Triazolothiadiazole () : The sulfur-rich thiadiazole ring enhances planarity and rigidity, favoring DNA intercalation or enzyme inhibition .
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its pharmacological potential?
- The compound features a thiazolo[3,2-b][1,2,4]triazole core fused with a piperazine moiety substituted with a 2-hydroxyethyl group and a furan-2-yl group. These heterocycles are known for their bioactivity:
- Thiazole-triazole systems often exhibit antimicrobial and anticancer properties due to their ability to intercalate DNA or inhibit enzymes .
- The piperazine-2-hydroxyethyl group enhances solubility and may facilitate interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
- The furan ring contributes to metabolic stability and π-π stacking interactions with biological targets .
Q. What analytical techniques are recommended to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR confirms substituent connectivity (e.g., furan C-H signals at δ 6.2–7.4 ppm, piperazine protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS):
- High-resolution MS validates the molecular ion peak (e.g., m/z ≈ 413–419 g/mol) and fragmentation patterns .
- Infrared (IR) Spectroscopy:
- Detects functional groups (e.g., -OH stretch at 3200–3600 cm⁻¹, triazole C=N at 1600 cm⁻¹) .
- HPLC:
- Purity >95% is typically achieved using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Critical Steps and Optimization Strategies:
- Purification:
- Use silica gel chromatography (ethyl acetate:hexane = 3:7) or recrystallization in ethanol .
Q. How should researchers resolve contradictions in reported bioactivity data for structurally similar compounds?
- Case Study: A 2023 study reported IC₅₀ = 12 µM against breast cancer cells (MCF-7), while a 2024 study found IC₅₀ = 45 µM .
- Methodological Adjustments:
- Assay standardization: Use identical cell lines (e.g., MCF-7 ATCC HTB-22) and incubation times (72 h).
- Control variables: Match solvent (DMSO concentration <0.1%) and serum-free media during testing .
- Structural validation: Confirm substituent effects (e.g., fluorophenyl vs. methoxyphenyl groups alter logP and target binding) .
Q. What experimental approaches are suitable for elucidating the mechanism of action of this compound?
- Target Identification:
- Molecular docking: Use AutoDock Vina to predict binding to kinases (e.g., EGFR) or GPCRs (e.g., 5-HT₂A) .
- Surface Plasmon Resonance (SPR): Measure real-time binding affinity (KD) to purified proteins .
- Pathway Analysis:
- Western blotting: Quantify phosphorylation levels of MAPK/ERK or PI3K/AKT pathways post-treatment .
- Metabolic Stability:
- Microsomal assays: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Data Contradiction Analysis
Q. Why do studies report varying solubility profiles for thiazolo-triazole derivatives?
- Reported Data:
| Substituent | Solubility (mg/mL, water) | Source |
|---|---|---|
| 4-Fluorophenyl | 0.8 | |
| 4-Methoxyphenyl | 2.1 |
- Resolution:
- The 4-methoxyphenyl group increases hydrophilicity via hydrogen bonding, while fluorine enhances lipophilicity .
- Use Hansen solubility parameters to predict solvent compatibility (e.g., DMSO for in vitro assays) .
Experimental Design Recommendations
-
Bioactivity Screening:
-
Synthetic Scale-Up:
- Replace toxic solvents (e.g., DMF) with 2-MeTHF or cyclopentyl methyl ether (CPME) for greener chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
